molecular formula C33H44NOPS B13643935 (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13643935
M. Wt: 533.7 g/mol
InChI Key: XOQCFCSVKDTFQO-ZIQZBVCVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes a phosphanyl group, a naphthalene ring, and a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the phosphanyl group and the incorporation of the naphthalene ring. One common method involves the reaction of a naphthylmethylamine derivative with a phosphanyl chloride compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide moiety can be reduced to the corresponding amine.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group yields phosphine oxides, while reduction of the sulfinamide group produces amines.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in transition metal catalysis. Its unique structure allows it to coordinate with metal centers, facilitating various catalytic processes such as hydrogenation, cross-coupling, and asymmetric synthesis.

Biology and Medicine

While specific biological applications are less common, the compound’s potential as a chiral ligand makes it valuable in the synthesis of biologically active molecules. It can be used to create enantiomerically pure compounds, which are important in drug development and other biomedical research.

Industry

In industrial settings, this compound can be used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical reactions makes it a valuable tool for large-scale synthesis.

Mechanism of Action

The mechanism by which ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide exerts its effects is primarily through its function as a ligand. It coordinates with metal centers in catalytic cycles, stabilizing transition states and facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific catalytic process and the metal center used.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide
  • ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide

Uniqueness

The uniqueness of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups The dicyclohexylphosphanyl group provides steric bulk and electronic properties that can influence the reactivity and selectivity of the compound in catalytic processes

Properties

Molecular Formula

C33H44NOPS

Molecular Weight

533.7 g/mol

IUPAC Name

N-[(R)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C33H44NOPS/c1-33(2,3)37(35)34-32(29-23-14-16-25-15-10-11-21-28(25)29)30-22-12-13-24-31(30)36(26-17-6-4-7-18-26)27-19-8-5-9-20-27/h10-16,21-24,26-27,32,34H,4-9,17-20H2,1-3H3/t32-,37?/m1/s1

InChI Key

XOQCFCSVKDTFQO-ZIQZBVCVSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.